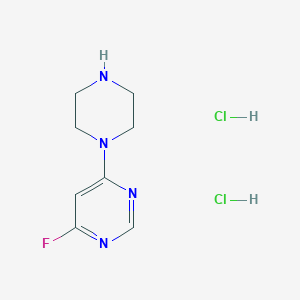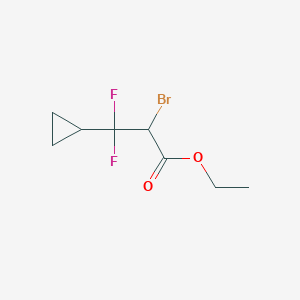
Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate: is an organic compound with the molecular formula C8H11BrF2O2. It is a derivative of propanoic acid, featuring a bromine atom, two fluorine atoms, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyclopropyl-3,3-difluoropropanoic acid.
Bromination: The carboxylic acid group is then converted to an ester by reacting with ethanol in the presence of a catalyst.
Bromination Reaction: The ester is subjected to bromination using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropyl and difluoromethyl groups on biological activity. It can serve as a building block for the synthesis of potential pharmaceutical agents with improved efficacy and stability.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The cyclopropyl group can introduce steric effects that modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Ethyl 3-bromo-3,3-difluoropropanoate: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Ethyl 2-bromo-3,3,3-trifluoropropanoate: Contains an additional fluorine atom, which can alter its chemical properties and biological activity.
Cyclopropyl derivatives: Compounds with cyclopropyl groups but different substituents, offering varied reactivity and applications.
Uniqueness: Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is unique due to the combination of bromine, difluoromethyl, and cyclopropyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)8(10,11)5-3-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJYNZVMBKCSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1CC1)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
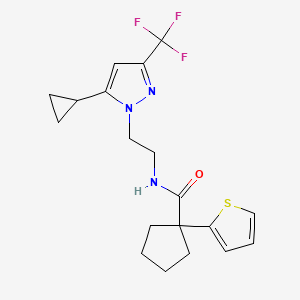
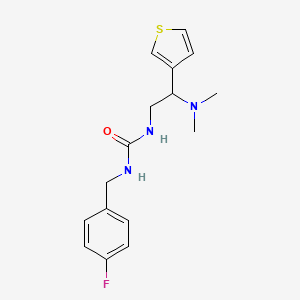
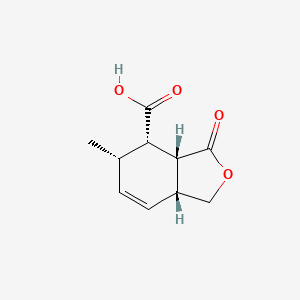
![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663135.png)

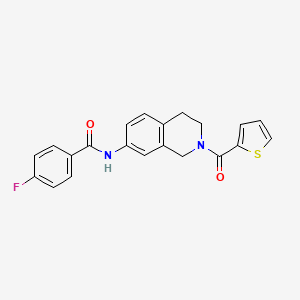
![Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2663139.png)
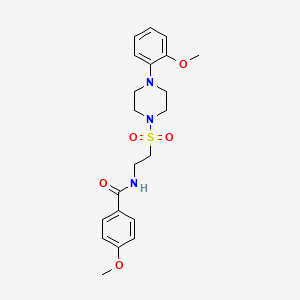
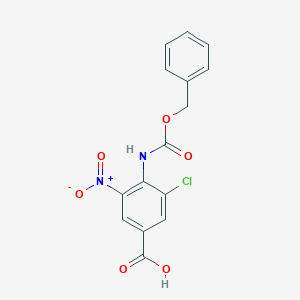
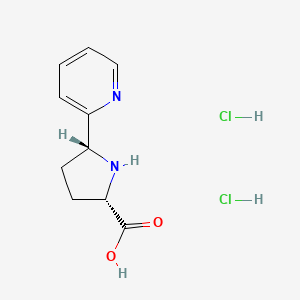
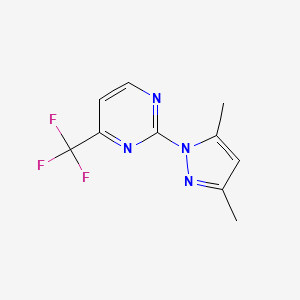
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)
